molecular formula C12H12ClN3O2 B1193547 6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione

6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione

Cat. No.: B1193547
M. Wt: 265.69 g/mol
InChI Key: JSUODDTVALGQAK-UHFFFAOYSA-N
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Description

PSB-16434 is a novel potent and selective agonist of the orphan G protein-coupled receptor 84 (GPR84).

Scientific Research Applications

Chemical Reactions and Derivatives

6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione and its derivatives are used in various chemical reactions. For example, Kinoshita et al. (1989) studied the reactions of similar compounds with amines, resulting in products like pyrimidines, acetoacetamides, and urethanes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). Similarly, El-Agrody et al. (2001) synthesized novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines through the reaction of related compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Biological Activities

Some derivatives of this compound have shown biological activities. For instance, Semenov et al. (2020) synthesized novel derivatives based on 6-methyluracil and found that they could function as dual binding site acetylcholinesterase inhibitors, potentially beneficial for treating Alzheimer's disease (Semenov et al., 2020). Additionally, Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds with good herbicidal activities (Huazheng, 2013).

Pharmaceutical Research

In the field of pharmaceutical research, Guo et al. (2003) studied thieno[2,3-d]pyrimidine-2,4-diones as GnRH receptor antagonists for treating reproductive diseases. They found that specific substituents on these compounds significantly enhanced receptor binding activity (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

Supramolecular Chemistry

The compound and its derivatives also find applications in supramolecular chemistry. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated them as ligands for co-crystallization with diaza-18-crown-6, forming hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12ClN3O2/c13-9-3-1-8(2-4-9)5-6-14-10-7-11(17)16-12(18)15-10/h1-4,7H,5-6H2,(H3,14,15,16,17,18)

InChI Key

JSUODDTVALGQAK-UHFFFAOYSA-N

SMILES

O=C1NC(C=C(NCCC2=CC=C(Cl)C=C2)N1)=O

Canonical SMILES

C1=CC(=CC=C1CCNC2=CC(=O)NC(=O)N2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-16434;  PSB 16434;  PSB16434

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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